N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide

Description

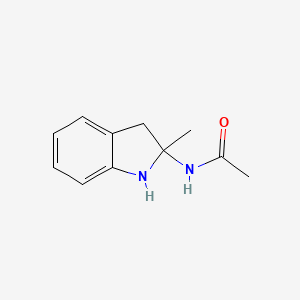

N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide (CAS: 32828-66-3) is a substituted indole derivative featuring a 2,3-dihydroindole core with a methyl group at the 2-position and an acetamide moiety attached to the nitrogen atom. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol .

Properties

CAS No. |

861360-27-2 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-(2-methyl-1,3-dihydroindol-2-yl)acetamide |

InChI |

InChI=1S/C11H14N2O/c1-8(14)12-11(2)7-9-5-3-4-6-10(9)13-11/h3-6,13H,7H2,1-2H3,(H,12,14) |

InChI Key |

SSKVLRDXSYLWOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1(CC2=CC=CC=C2N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylindolin-2-yl)acetamide typically involves the reaction of 2-methylindole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of N-(2-Methylindolin-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylindolin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-(2-Methylindolin-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential antiviral and antimicrobial properties.

Medicine: Investigated for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(2-Methylindolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Electronic Effects

N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

- Key Difference : Replaces the dihydroindole ring with a 1,3-dioxo-isoindole system.

- Impact: The isoindole structure introduces electron-withdrawing oxo groups, reducing aromaticity compared to the target compound’s indole core.

N-(2-Hydroxy-1H-indol-3-yl)acetamide

- Key Difference : Features a hydroxyl group at the 2-position of the indole ring.

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide

- Key Difference : Contains a chloro substituent and a dioxo group on the indole ring, with a propargyl acetamide chain.

Indole-3-acetamides with Alkoxy Chains

- Example : 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide ().

- Comparison : The octyloxy chain increases lipophilicity, likely enhancing membrane permeability compared to the target compound’s methyl group. Such modifications are linked to improved antihyperglycemic and antioxidant activities in related compounds .

Adamantane-Substituted Indole Acetamides

- Example : N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide ().

- Comparison : The adamantyl group significantly increases steric bulk and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility. The target compound’s methyl group offers a balance between lipophilicity and metabolic stability .

Hydrogen Bonding and Crystallographic Behavior

- Hydrogen Bonding: Compounds like N-(2-hydroxy-1H-indol-3-yl)acetamide form robust hydrogen-bonding networks due to their hydroxyl groups, as described in Etter’s graph set analysis (). In contrast, the target compound’s methyl group limits hydrogen-bond donor capacity, favoring hydrophobic interactions .

- Crystal Packing : Meta-substituted acetamides (e.g., 3-CH₃ and 3-Cl derivatives in ) exhibit distinct crystal parameters due to substituent electronic effects. The target compound’s 2-methyl group may influence packing efficiency via steric hindrance or CH-π interactions .

Chirality and Stereochemical Considerations

- Example : (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ().

- Comparison : Chirality in the phenylethyl side chain leads to enantiomer-specific bioactivity. While the target compound lacks chiral centers, its dihydroindole ring imposes conformational constraints that could mimic stereoselective binding .

Data Table: Structural and Physicochemical Comparison

Biological Activity

N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound features an indole core, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves the condensation of 2-methylindole with acetic anhydride or acetic acid under specific conditions to yield the acetamide derivative. The following table summarizes key synthetic routes:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Methylindole + Acetic Anhydride | Reflux in solvent (e.g., dichloromethane) | 70% |

| 2 | Purification by column chromatography | Various solvents (e.g., hexane/ethyl acetate) | 90% |

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate the activity of kinases involved in cancer cell proliferation and may induce apoptosis in malignant cells. Additionally, it has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance, compounds with similar indole structures have demonstrated significant cytotoxicity against various cancer cell lines, including colon and lung cancer cells. A notable study indicated that derivatives of indole compounds exhibited IC50 values in the micromolar range against these cell lines .

Antimicrobial Activity

Research has also pointed to antimicrobial properties associated with this compound. It has been studied for its efficacy against several bacterial strains, showing promising results in inhibiting growth at low concentrations. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence supporting the neuroprotective effects of this compound. Studies have suggested that it may act as an antagonist at NMDA receptors, which are implicated in neurodegenerative diseases . This activity could provide a therapeutic avenue for conditions such as Alzheimer's disease.

Case Studies

Several case studies illustrate the compound's biological activity:

- Anticancer Study : A study involving various indole derivatives showed that this compound exhibited significant cytotoxic effects on human colon cancer cells with an IC50 value of approximately 15 µM .

- Antimicrobial Assessment : In vitro tests revealed that this compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

- Neuroprotective Evaluation : Research indicated that this compound could reduce neuronal cell death in models of oxidative stress, suggesting its potential role in neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.